molecular formula C19H14O B11952451 3-Methoxybenzo[c]phenanthrene CAS No. 4235-08-9

3-Methoxybenzo[c]phenanthrene

Cat. No.: B11952451
CAS No.: 4235-08-9
M. Wt: 258.3 g/mol
InChI Key: VLDCBFIYCGTNLT-UHFFFAOYSA-N
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Description

3-Methoxybenzo[c]phenanthrene is an organic compound with the molecular formula C19H14O It is a derivative of benzo[c]phenanthrene, characterized by the presence of a methoxy group (-OCH3) attached to the third carbon atom of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzo[c]phenanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization . Another approach involves the use of molecular bromine in dichloromethane at low temperatures .

Industrial Production Methods: . These suppliers provide the compound for research purposes, indicating that it is produced on a smaller scale for scientific use.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzo[c]phenanthrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups into the aromatic ring.

Scientific Research Applications

3-Methoxybenzo[c]phenanthrene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential anticancer properties due to its structural similarity to other biologically active PAHs.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Methoxybenzo[c]phenanthrene involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its normal function and potentially leading to cytotoxic effects. Additionally, it may inhibit certain enzymes involved in DNA repair and replication, contributing to its potential anticancer activity .

Comparison with Similar Compounds

  • 2-Methoxybenzo[c]phenanthrene
  • 3-Methylbenzo[c]phenanthrene
  • Benzo[c]phenanthrene-3-carboxylic acid

Comparison: 3-Methoxybenzo[c]phenanthrene is unique due to the presence of the methoxy group at the third carbon position, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-Methoxybenzo[c]phenanthrene, the position of the methoxy group can lead to differences in how the compound interacts with biological targets and undergoes chemical reactions .

Properties

IUPAC Name

3-methoxybenzo[c]phenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c1-20-16-10-11-18-15(12-16)9-8-14-7-6-13-4-2-3-5-17(13)19(14)18/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDCBFIYCGTNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=CC4=CC=CC=C43)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305618
Record name 3-methoxybenzo[c]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4235-08-9
Record name NSC171267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxybenzo[c]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-G36 3-METHOXYBENZO(C)PHENANTHRENE
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